Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride is a complex organic compound with the molecular formula and a molecular weight of approximately 608.1 g/mol. This compound is characterized by its unique structure that includes multiple functional groups such as piperazine and phthalazinone, which contribute to its potential applications in medicinal chemistry and pharmacology .
This compound is synthesized through multi-step organic reactions, often starting from simpler precursors like piperazine derivatives and trimethoxybenzoic acid. It can be sourced from chemical suppliers specializing in research chemicals.
Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride falls under the category of organic compounds and specifically belongs to the class of benzoates and piperazine derivatives. Its classification is relevant for understanding its chemical behavior and potential interactions in biological systems .
The synthesis of this compound typically involves several key steps:
The molecular structure of benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester can be represented using various notations:
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCCCC2)CN3C(=O)C4=CC(=C(C(=C4C=N3)OC)OC)OC.Cl
The compound's molecular formula indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl), reflecting its intricate chemical architecture that influences its reactivity and biological interactions .
Benzoic acid derivatives like this compound can undergo various chemical reactions typical for esters and aromatic compounds:
Understanding these reactions is essential for predicting how the compound might behave in biological systems or during synthetic processes. The presence of multiple functional groups can lead to diverse reactivity patterns.
The mechanism of action for benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester involves its interaction with specific molecular targets within biological systems:
Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate these mechanisms further .
The physical properties include:
Key chemical properties include:
Relevant data from studies on similar compounds suggest that modifications in structure can significantly alter these properties .
Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester has potential applications in various scientific fields:
Research continues into optimizing its use in these areas while exploring additional applications based on its chemical behavior .
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9